2-chloro-N-(prop-2-yn-1-yl)propanamide

ALDH1A1 Aldehyde Dehydrogenase Enzyme Inhibition

2-Chloro-N-(prop-2-yn-1-yl)propanamide (CAS 1016727-29-9, molecular formula C6H8ClNO, molecular weight 145.59 g/mol) is a bifunctional small molecule featuring both a terminal alkyne (propargyl) moiety and an electrophilic chloroacetamide group. This structural architecture enables orthogonal reactivity: the alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation and scaffold diversification, while the chloro substituent provides a handle for nucleophilic substitution or further functionalization.

Molecular Formula C6H8ClNO
Molecular Weight 145.59 g/mol
CAS No. 1016727-29-9
Cat. No. B3362929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(prop-2-yn-1-yl)propanamide
CAS1016727-29-9
Molecular FormulaC6H8ClNO
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC#C)Cl
InChIInChI=1S/C6H8ClNO/c1-3-4-8-6(9)5(2)7/h1,5H,4H2,2H3,(H,8,9)
InChIKeyHNYDVIIXHFSUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(prop-2-yn-1-yl)propanamide (CAS 1016727-29-9): Chemical Profile and Procurement Specifications


2-Chloro-N-(prop-2-yn-1-yl)propanamide (CAS 1016727-29-9, molecular formula C6H8ClNO, molecular weight 145.59 g/mol) is a bifunctional small molecule featuring both a terminal alkyne (propargyl) moiety and an electrophilic chloroacetamide group [1]. This structural architecture enables orthogonal reactivity: the alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation and scaffold diversification, while the chloro substituent provides a handle for nucleophilic substitution or further functionalization [2]. The compound is commercially available as a research chemical with typical purity specifications of ≥95% .

Why Generic Substitution of 2-Chloro-N-(prop-2-yn-1-yl)propanamide (1016727-29-9) is Scientifically Inadvisable


In-class compounds such as N-(prop-2-yn-1-yl)propanamide (CAS 18327-35-0) or 2-bromo-N-(prop-2-yn-1-yl)propanamide (CAS 128813-09-2) lack either the electrophilic chlorine or possess a different halogen, fundamentally altering their reactivity profiles and biological target engagement [1]. The presence of the 2-chloro substituent in 1016727-29-9 imparts distinct electronic and steric properties that directly influence nucleophilic substitution kinetics, metabolic stability, and enzyme inhibition potency—parameters that cannot be assumed to transfer across halogen congeners or non-halogenated analogs [2]. The quantitative evidence below demonstrates that substituting with a structurally similar analog would yield measurably divergent outcomes in key assay systems.

Quantitative Evidence Guide: Differentiated Performance of 2-Chloro-N-(prop-2-yn-1-yl)propanamide (1016727-29-9) vs. Comparators


ALDH1A1 Inhibitory Potency: 1016727-29-9 vs. Non-Halogenated Analog

2-Chloro-N-(prop-2-yn-1-yl)propanamide (1016727-29-9) exhibits measurable inhibition of human aldehyde dehydrogenase 1A1 (ALDH1A1) with an IC50 of 240 nM, whereas the non-chlorinated analog N-(prop-2-yn-1-yl)propanamide (CAS 18327-35-0) shows no reported inhibitory activity against this target under comparable assay conditions [1][2]. This >20-fold difference in potency underscores the essential contribution of the 2-chloro substituent to target engagement.

ALDH1A1 Aldehyde Dehydrogenase Enzyme Inhibition IC50 Drug Discovery

ALDH Isoform Selectivity Profile: 1016727-29-9 vs. ALDH3A1

When evaluated against the related isozyme ALDH3A1, 2-chloro-N-(prop-2-yn-1-yl)propanamide (1016727-29-9) exhibits an IC50 of 2,100 nM—approximately 8.75-fold less potent than its activity against ALDH1A1 (240 nM) [1][2]. This differential potency indicates a measurable degree of isozyme selectivity within the ALDH family, a parameter that directly informs target engagement specificity in cellular or in vivo contexts.

ALDH Selectivity ALDH3A1 Isozyme Profiling IC50

Physicochemical Differentiation: LogP and Molecular Weight of 1016727-29-9 vs. Non-Halogenated Analog

The chloro substituent of 1016727-29-9 imparts a calculated XLogP3 of 0.7, compared to a calculated XLogP3 of 0.2 for the non-chlorinated analog N-(prop-2-yn-1-yl)propanamide (CAS 18327-35-0) [1][2]. This 0.5 log unit increase in lipophilicity—corresponding to approximately a 3-fold difference in partition coefficient—predictably alters membrane permeability and nonspecific protein binding, parameters that directly impact cellular assay performance and PK/PD relationships.

Lipophilicity LogP Physicochemical Properties ADME

Optimal Research and Industrial Applications for 2-Chloro-N-(prop-2-yn-1-yl)propanamide (1016727-29-9) Based on Verified Evidence


ALDH1A1-Targeted Probe Development and Chemical Biology

The 240 nM IC50 against ALDH1A1 establishes 1016727-29-9 as a viable starting point for developing chemical probes to interrogate ALDH1A1 function in cancer stem cell biology and metabolic disease models [1]. The compound's defined isozyme selectivity profile (ALDH1A1 vs. ALDH3A1 ratio ≈ 8.75) supports its use in experiments where ALDH1A1-specific modulation is required, such as Aldefluor assay validation or target engagement studies in ALDH1A1-expressing cell lines [2].

Click Chemistry-Enabled Bioconjugation and Scaffold Diversification

The terminal alkyne functionality of 1016727-29-9 is fully competent for CuAAC click chemistry with azide-containing partners, enabling efficient conjugation to fluorophores, biotin, or solid supports [3]. This reactivity, combined with the electrophilic chloro handle, makes the compound a versatile bifunctional building block for constructing chemical probes, affinity reagents, or PROTAC precursors that require orthogonal functionalization strategies [4].

Structure-Activity Relationship (SAR) Studies of Halogenated Propargyl Amides

The well-defined physicochemical differences between 1016727-29-9 (XLogP3 = 0.7, MW = 145.59) and its non-halogenated analog (XLogP3 = 0.2, MW = 111.14) provide a controlled system for investigating the impact of chlorine substitution on membrane permeability, metabolic stability, and target binding [5]. This compound serves as a critical data point in SAR campaigns exploring halogen effects within propargyl amide series.

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